REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][P:5]([CH2:9][C:10](=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])(=[O:8])[O:6][CH3:7].[Cl:17]N1C(=O)CCC1=O.[Cl-].[NH4+]>COCCOC>[CH3:3][O:4][P:5]([CH:9]([Cl:17])[C:10](=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])(=[O:8])[O:6][CH3:7] |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COP(OC)(=O)CC(CCCCC)=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same conditions for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling, to the suspension
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified through silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
further evaporated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COP(OC)(=O)C(C(CCCCC)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |